molecular formula C14H11FN2O3 B11743640 [(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine

[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine

Cat. No.: B11743640
M. Wt: 274.25 g/mol
InChI Key: ZDMCSARALHAAJG-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the reaction of 3-fluorophenol with 3-nitrobenzaldehyde in the presence of a base to form the corresponding Schiff base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Formation of amine derivatives

    Reduction: Formation of oxides

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but the presence of fluorine and nitro groups suggests potential interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Fluorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine
  • [(3-Fluorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine

Uniqueness

[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine is unique due to the specific positioning of the fluorine and nitro groups on the phenyl rings, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H11FN2O3/c15-13-5-1-4-12(7-13)10-20-16-9-11-3-2-6-14(8-11)17(18)19/h1-9H,10H2

InChI Key

ZDMCSARALHAAJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CON=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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